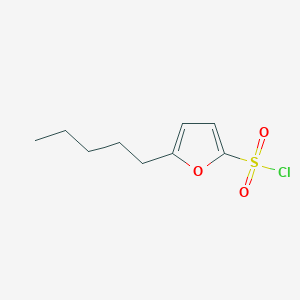

5-Pentylfuran-2-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonyl chlorides can be achieved through different methods. For instance, the use of pentafluorophenyl (PFP) as a protecting group allows the synthesis of biaryl- and heterobiaryl-PFP-sulfonate esters, which are alternatives to sulfonyl chlorides for the synthesis of sulfonamides . Another method involves the use of sulfuric chloride as a source of the -SO2- group in a palladium-catalyzed three-component synthesis of sulfonamides . Additionally, the synthesis of functional aromatic multisulfonyl chlorides can be achieved through a sequence of reactions, with the last step being the oxidative chlorination of S-(aryl)-N,N'-diethylthiocarbamate . These methods highlight the versatility and reactivity of sulfonyl chlorides in organic synthesis.

Molecular Structure Analysis

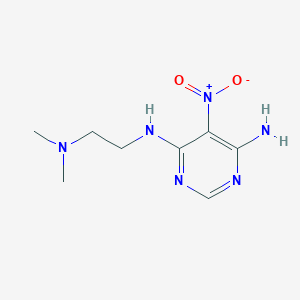

While the molecular structure of 5-Pentylfuran-2-sulfonyl chloride is not directly analyzed in the provided papers, the structure of sulfonyl chlorides, in general, consists of a sulfonyl group bonded to a chlorine atom. The sulfonyl group is a strong electron-withdrawing group, which can influence the reactivity of the compound. The papers do not provide specific details on the molecular structure analysis of sulfonyl chlorides, but it can be inferred that the presence of the sulfonyl group can affect the electronic properties of the aromatic system to which it is attached .

Chemical Reactions Analysis

Sulfonyl chlorides are reactive intermediates that can participate in various chemical reactions. They are used in the Suzuki–Miyaura coupling to generate diverse sulfonamides . The reactivity of sulfonyl chlorides can also be harnessed for the synthesis of internucleotide bonds, as demonstrated by the use of poly(3,5-diethylstyrene) sulfonyl chloride as a condensing agent for oligonucleotide synthesis . Moreover, the synthesis of sulfonyl halides from disulfides or thiols using sodium hypochlorite pentahydrate (NaOCl·5H2O) crystals has been studied, showing the versatility of sulfonyl chlorides in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chlorides are influenced by their molecular structure. For example, the presence of the sulfonyl group can increase the polarity of the compound, affecting its solubility and reactivity. The papers provided do not offer specific details on the physical and chemical properties of 5-Pentylfuran-2-sulfonyl chloride, but they do discuss the properties of related sulfonyl chloride compounds. For instance, the synthesis of high molecular weight poly(2,5-benzophenone) derivatives and their sulfonation to introduce sulfonic acid moieties indicates that these compounds can be modified to alter their properties, such as solubility and thermal stability .

Applications De Recherche Scientifique

Synthesis and Derivative Formation

5-Pentylfuran-2-sulfonyl chloride is involved in various synthesis processes. For example, it has been used in the synthesis of heterocyclic compounds such as 4- and 5-chlorosulfonylfuran-2-carboxylic acid and 4-chlorosulfonylfuran-2-carboxamide. These sulfonyl chlorides are converted into a range of amides, hydrazides, and azides. This shows the compound's utility in creating structurally diverse molecules (Cremlyn, Swinbourne, & Yung, 1981).

Solid-Phase Organic Synthesis

5-Pentylfuran-2-sulfonyl chloride has applications in solid-phase organic synthesis (SPOS). It has been used in the synthesis of disubstituted 1,3-oxazolidin-2-ones, showcasing its role in creating compounds with potent antibacterial activity. This solid-phase synthesis approach is crucial in drug development for generating a large number of structurally related molecules rapidly (Holte, Thijs, & Zwanenburg, 1998).

Anticancer Research

In the field of anticancer research, sulfonyl derivatives of 5-fluorouracil have been synthesized using 5-Pentylfuran-2-sulfonyl chloride. These derivatives exhibited significant anticancer activities, with their structure-activity relationships being a focus of study. This indicates the compound's potential in the development of new anticancer agents (Yan et al., 2009).

Sensor Development

Furthermore, 5-Pentylfuran-2-sulfonyl chloride has been used in the development of fluorescent sensors for metal ion detection. This includes the creation of sensors for detecting toxic metals like antimony and thallium, highlighting its role in environmental and biological monitoring (Qureshi et al., 2019).

Safety and Hazards

- Toxicity : As with any chemical compound, precautions should be taken when handling 5-Pentylfuran-2-sulfonyl chloride. Refer to the provided MSDS for detailed safety information.

Orientations Futures

Mécanisme D'action

Target of Action

Sulfonyl chlorides, in general, are known to be reactive towards nucleophiles due to the presence of a good leaving group (chloride ion), which makes them suitable for various organic synthesis reactions .

Mode of Action

5-Pentylfuran-2-sulfonyl chloride likely undergoes electrophilic aromatic substitution, a common reaction for sulfonyl chlorides . In this reaction, the sulfonyl chloride acts as an electrophile, attacking the aromatic ring of a nucleophile. This forms a cationic intermediate, which then loses a proton to regenerate the aromatic ring and form the substitution product .

Biochemical Pathways

It’s worth noting that the compound could potentially participate in reactions involving electrophilic aromatic substitution, which is a key mechanism in many biochemical pathways .

Pharmacokinetics

The pharmacokinetics of a drug generally determine the onset, duration, and intensity of its effect .

Result of Action

Given its potential reactivity, it could be involved in the synthesis of various organic compounds through electrophilic aromatic substitution .

Action Environment

The action, efficacy, and stability of 5-Pentylfuran-2-sulfonyl chloride can be influenced by various environmental factors. For instance, the presence of other nucleophiles, the pH of the environment, and the temperature can all affect the rate and outcome of its reactions .

Propriétés

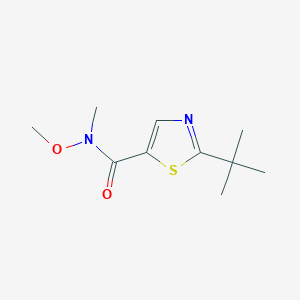

IUPAC Name |

5-pentylfuran-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClO3S/c1-2-3-4-5-8-6-7-9(13-8)14(10,11)12/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSSKICYEBDQSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(O1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

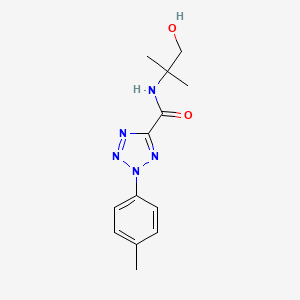

![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B3006656.png)

![N-[acetamido-(4-heptoxy-3-methoxyphenyl)methyl]acetamide](/img/structure/B3006657.png)